Bromacrylide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bromacrylide is a propenamide-based agent with antineoplastic activity. This compound has been shown to decrease tumor growth in animal models, but is accompanied with severe toxicity, including severe bone marrow suppression and weight loss.

Scientific Research Applications

1. Environmental Persistence and Soil Mobility

Bromacrylide, particularly Bromacil, is known for its extensive use in controlling weeds in agricultural fields, such as pineapple farms. Studies have highlighted its persistence and mobility in soil, observing its presence in soil samples up to significant depths, indicating its potential for environmental contamination. Notably, Bromacil's detection at various soil depths and its persistence over time raise concerns about its long-term environmental impact, particularly on soil and water quality (Zhu & Li, 2002), (Alavi et al., 2008).

2. Photocatalytic Degradation and Environmental Detoxification

Research on the photocatalytic degradation of this compound (Bromacil) under simulated solar light using Au/TiO2 has shown promising results in diminishing the presence of this herbicide in aquatic systems. The identification of main degradation products and the evaluation of toxicity implications have been crucial in understanding its environmental impact. The reduction in toxicity post-treatment suggests that the by-products formed during the photocatalytic process are less harmful, indicating the potential of this method as a viable treatment technology (Angthararuk et al., 2014).

3. Development of Sensing Devices for this compound Detection

Innovative approaches have been employed to develop rapid and efficient sensing devices for detecting this compound (Bromacil) due to its widespread use and potential environmental hazards. The selection of single-stranded DNA molecular recognition elements specific for Bromacil has paved the way for the creation of field-deployable detection devices. These devices are crucial for monitoring environmental contamination and ensuring safety standards are met (Williams et al., 2014).

4. Investigating Disinfection By-products and Toxicity

Studies on the chlorination of this compound, specifically the kinetics and by-products of Bromacil chlorination, have been essential in understanding its transformation and the potential formation of harmful by-products. The investigation into the reaction kinetics and the influence of various factors on the formation of disinfection by-products during Bromacil chlorination highlights the complexity of its environmental impact and the need for thorough water treatment processes to mitigate potential hazards (Hu et al., 2019).

properties

CAS RN |

4213-51-8 |

|---|---|

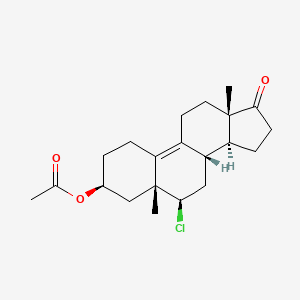

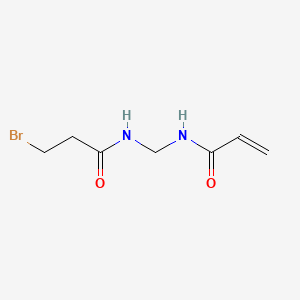

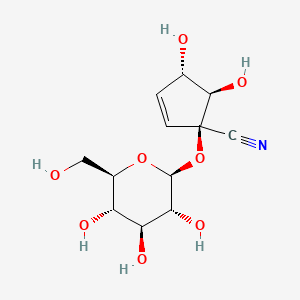

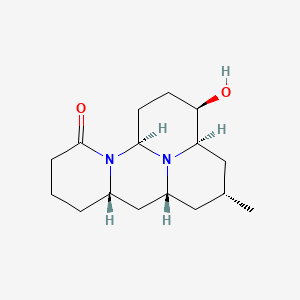

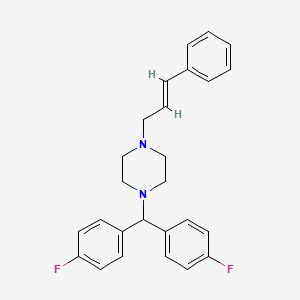

Molecular Formula |

C7H11BrN2O2 |

Molecular Weight |

235.08 g/mol |

IUPAC Name |

3-bromo-N-[(prop-2-enoylamino)methyl]propanamide |

InChI |

InChI=1S/C7H11BrN2O2/c1-2-6(11)9-5-10-7(12)3-4-8/h2H,1,3-5H2,(H,9,11)(H,10,12) |

InChI Key |

CDOUZKKFHVEKRI-UHFFFAOYSA-N |

SMILES |

C=CC(=O)NCNC(=O)CCBr |

Canonical SMILES |

C=CC(=O)NCNC(=O)CCBr |

Other CAS RN |

4213-51-8 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1210664.png)

![cis-1,3,4,6,7,11b-Hexahydro-9-methoxy-2H-benzo[a]quinolizine-3-carboxylic acid ethyl ester](/img/structure/B1210685.png)